molecular formula C16H19NO2S B4687415 N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4687415
M. Wt: 289.4 g/mol
InChI Key: RBLMVWHWHJZPCC-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C15H17NO2S. This compound is characterized by the presence of a benzyl group, a methyl group, and a methanesulfonamide group attached to a 4-methylphenyl ring. It is a white to almost white crystalline powder that is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of N-benzyl-N-methylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide
  • N-benzyl-4-methylbenzamide
  • N-benzyl-N-methylethanolamine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-14-8-10-16(11-9-14)13-20(18,19)17(2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLMVWHWHJZPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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